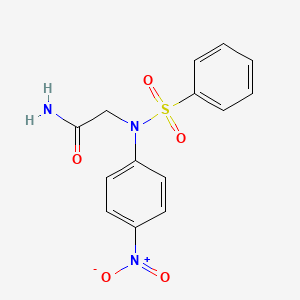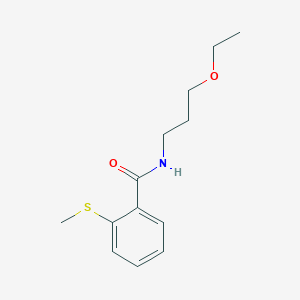![molecular formula C15H13ClO5S B5163276 ethyl 4-{[(2-chlorophenyl)sulfonyl]oxy}benzoate](/img/structure/B5163276.png)
ethyl 4-{[(2-chlorophenyl)sulfonyl]oxy}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{[(2-chlorophenyl)sulfonyl]oxy}benzoate, commonly known as ECSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ECSB is a white crystalline powder that has a molecular weight of 352.83 g/mol and a melting point of 132-134°C. This compound has been extensively studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of ECSB is not fully understood. However, it has been suggested that ECSB may exert its pharmacological effects through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. This inhibition leads to a reduction in the production of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
ECSB has been found to have several biochemical and physiological effects. In vitro studies have shown that ECSB can inhibit the activity of COX-2 and LOX enzymes. It has also been found to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In vivo studies have shown that ECSB can reduce pain and inflammation in animal models of arthritis and neuropathic pain.
実験室実験の利点と制限
One of the advantages of ECSB is its potential as a scaffold for the development of novel drugs. Its chemical structure can be modified to improve its pharmacological properties. Another advantage is its potential as a tool for the study of inflammation and pain. However, one of the limitations of ECSB is its low solubility in water, which can make it difficult to formulate for in vivo studies.
将来の方向性
There are several future directions for the study of ECSB. One direction is the development of novel ECSB derivatives with improved pharmacological properties. Another direction is the study of the potential of ECSB in the treatment of neurological disorders such as Alzheimer's disease. Additionally, the use of ECSB as a tool for the study of inflammation and pain in vivo requires further investigation. The potential applications of ECSB in material science also require further exploration.
合成法
The synthesis of ECSB can be achieved through a multi-step process involving the reaction between 2-chlorobenzenesulfonyl chloride and 4-hydroxybenzoic acid ethyl ester in the presence of a base such as triethylamine. This reaction results in the formation of ECSB as a white crystalline powder with a yield of 70-80%.
科学的研究の応用
ECSB has been found to have potential applications in various scientific research fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, ECSB has been studied for its anti-inflammatory, analgesic, and antipyretic properties. It has also been found to have potential in the treatment of cancer and neurological disorders. In drug discovery, ECSB has been used as a scaffold for the development of novel drugs. In material science, ECSB has been studied for its potential applications in the development of polymers and nanomaterials.
特性
IUPAC Name |
ethyl 4-(2-chlorophenyl)sulfonyloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO5S/c1-2-20-15(17)11-7-9-12(10-8-11)21-22(18,19)14-6-4-3-5-13(14)16/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYAKDMDCDZVSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiomorpholine](/img/structure/B5163215.png)
![methyl 4-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}benzoate](/img/structure/B5163220.png)

![8-[3-(4-tert-butylphenoxy)propoxy]quinoline](/img/structure/B5163232.png)
![ethyl 2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5163242.png)

![8-{[2-(4-fluorophenoxy)ethyl]amino}-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5163257.png)
![N-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B5163263.png)
![4-fluoro-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5163271.png)

![2-[tert-butyl(methyl)amino]ethyl 2-chlorobenzoate hydrochloride](/img/structure/B5163280.png)